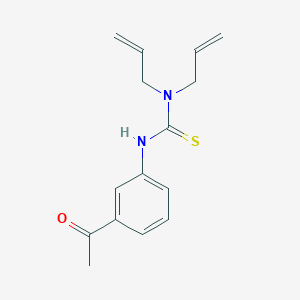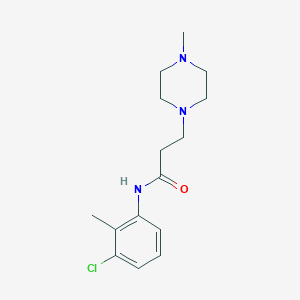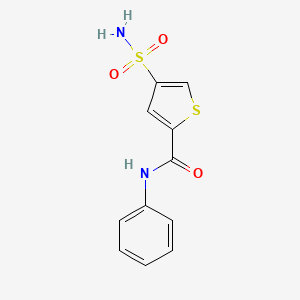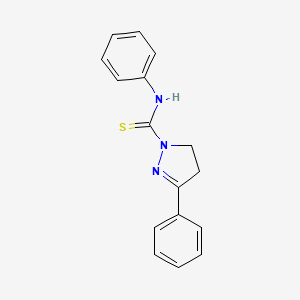
2-(4-methylphenyl)-2-oxoethyl 2-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenyl)-2-oxoethyl 2-bromobenzoate is a chemical compound that belongs to the family of esters. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds. The compound has gained significant attention due to its unique properties, including its ability to act as a potent inhibitor of certain enzymes.
Mecanismo De Acción
The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 2-bromobenzoate involves its ability to bind to specific enzymes and inhibit their activity. The compound acts as a competitive inhibitor, meaning that it competes with the natural substrate for binding to the enzyme's active site. Once bound, the compound prevents the enzyme from carrying out its normal function, leading to a decrease in enzyme activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific enzyme being targeted. The compound has been shown to inhibit enzymes involved in various biological processes, including cell signaling, metabolism, and DNA replication. Inhibition of these enzymes can lead to a variety of effects, including changes in cell growth and differentiation, altered metabolism, and reduced DNA synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-(4-methylphenyl)-2-oxoethyl 2-bromobenzoate in lab experiments is its ability to act as a potent inhibitor of specific enzymes. This makes it a valuable tool for studying enzyme function and regulation. However, the compound does have some limitations, including its potential toxicity and the need for careful handling in laboratory settings.
Direcciones Futuras
There are several future directions for research involving 2-(4-methylphenyl)-2-oxoethyl 2-bromobenzoate. One potential area of research is the development of new inhibitors based on the structure of the compound. Additionally, the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases, could be explored further. Finally, the compound's potential as a tool for studying enzyme function and regulation in vivo could be investigated, potentially leading to new insights into these important biological processes.
Conclusion:
In conclusion, this compound is a valuable compound with several scientific research applications. Its ability to act as a potent inhibitor of specific enzymes makes it a valuable tool for studying enzyme function and regulation. While the compound does have some limitations, its potential as a therapeutic agent and tool for studying biological processes makes it an area of continued research interest.
Métodos De Síntesis
The synthesis of 2-(4-methylphenyl)-2-oxoethyl 2-bromobenzoate involves the reaction of 2-bromobenzoic acid with 2-oxo-2-phenylacetic acid in the presence of a suitable catalyst. The reaction proceeds through an esterification process, resulting in the formation of the desired product. The synthesis method is relatively simple and can be carried out in a laboratory setting with standard equipment.
Aplicaciones Científicas De Investigación
2-(4-methylphenyl)-2-oxoethyl 2-bromobenzoate has several scientific research applications. The compound is commonly used as a reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and biologically active molecules. Additionally, the compound has been shown to act as a potent inhibitor of certain enzymes, making it a valuable tool for studying enzyme function and regulation.
Propiedades
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-11-6-8-12(9-7-11)15(18)10-20-16(19)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUZPOPKIBKOHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-fluorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5814836.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5814847.png)
![2-[(4,8-dimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5814855.png)
![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]azepane](/img/structure/B5814868.png)

![3-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)propanamide](/img/structure/B5814875.png)
![(4-{[(4-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5814879.png)
![N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}butanamide](/img/structure/B5814895.png)
![2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5814896.png)

![ethyl {[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5814933.png)

![ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5814937.png)